molecular formula C16H15ClN2O4 B6040979 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate

2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate

Cat. No. B6040979
M. Wt: 334.75 g/mol
InChI Key: XHDSFNHABPBCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used in scientific research for its unique properties and applications. In

Scientific Research Applications

2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. It can also be used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. Furthermore, it has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as lipids, proteins, and DNA. This mechanism is exploited in photodynamic therapy, where the compound is selectively taken up by cancer cells and activated by light to induce cell death.
Biochemical and Physiological Effects:
2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate has been shown to have minimal toxicity and low cytotoxicity in vitro. It is rapidly taken up by cells and localizes in the mitochondria, where it can induce mitochondrial membrane depolarization and apoptosis. Furthermore, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is its high selectivity for ROS detection. It has been shown to have minimal interference from other cellular components such as glutathione and ascorbate. However, its use in photodynamic therapy is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate in scientific research. One potential application is in the development of new antibiotics for the treatment of drug-resistant bacterial infections. Another direction is in the development of new photosensitizers for photodynamic therapy, with improved solubility and efficacy. Furthermore, the compound's anti-inflammatory effects suggest potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Synthesis Methods

The synthesis of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate involves the reaction of 2-[(dimethylamino)methyl]-3-nitrophenol with 4-chlorobenzoic acid in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

[2-[(dimethylamino)methyl]-3-nitrophenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-18(2)10-13-14(19(21)22)4-3-5-15(13)23-16(20)11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDSFNHABPBCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.